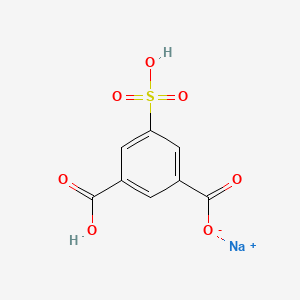

Sodium 3-carboxy-5-sulfobenzoate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H5NaO7S |

|---|---|

Molecular Weight |

268.18 g/mol |

IUPAC Name |

sodium;3-carboxy-5-sulfobenzoate |

InChI |

InChI=1S/C8H6O7S.Na/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1 |

InChI Key |

YXTFRJVQOWZDPP-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)O)C(=O)O.[Na+] |

Origin of Product |

United States |

Contextualization of Aromatic Dicarboxylate Sulfonate Compounds in Contemporary Chemical Research

Aromatic dicarboxylate-sulfonate compounds, a class to which Sodium 3-carboxy-5-sulfobenzoate belongs, are pivotal in modern chemical research, primarily as versatile building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govmagtech.com.cn These materials are crystalline solids formed by the coordination of metal ions or clusters with organic ligands, creating one-, two-, or three-dimensional networks. mdpi.com The presence of both carboxylate and sulfonate functional groups on an aromatic backbone provides multiple coordination sites, allowing for the formation of structurally diverse and complex architectures. acs.org

The sulfonate group, in particular, plays a crucial role in fine-tuning the properties of the resulting materials. acs.orgrsc.org Its presence can influence the dimensionality of the coordination polymer, introduce hydrophilicity, and provide sites for proton conduction, making these materials promising for applications in fuel cells and sensors. acs.org Furthermore, the incorporation of sulfonate functionalities can enhance the stability and modify the electronic properties of MOFs, which is advantageous for their use in catalysis, gas storage and separation, and as luminescent materials. acs.orgresearchgate.net Aromatic compounds are also recognized for their potential as chemical tracers in environmental science. nih.gov

The contemporary research landscape for these compounds is focused on several key areas:

Design of Functional Materials: Researchers are actively exploring how the specific placement of carboxylate and sulfonate groups on the aromatic ring can direct the assembly of MOFs with desired topologies and pore environments. rsc.org

Stimuli-Responsive Systems: The inherent properties of these ligands are being harnessed to create "smart" materials that respond to external stimuli such as light, pH, or the presence of specific ions, with potential applications in drug delivery. researchgate.netrsc.orgnih.gov

Biomedical Applications: The ability to form stable complexes with metal ions and the potential for functionalization make these compounds candidates for the development of new therapeutic and diagnostic agents. nih.govmdpi.com

Rationale for Comprehensive Academic Inquiry into the Chemical Behavior and Applications of Sodium 3 Carboxy 5 Sulfobenzoate

The academic and industrial interest in Sodium 3-carboxy-5-sulfobenzoate stems from its unique combination of structural features and its potential to form functional materials with a wide range of applications.

Key rationales for its investigation include:

Versatile Ligand for Coordination Chemistry: The presence of two carboxylate groups and one sulfonate group provides multiple binding modes for coordination with metal ions, enabling the formation of a rich variety of coordination polymers with different dimensionalities and topologies. acs.org

Monomer for Advanced Polymers: this compound serves as a monomer in the synthesis of polyesters and nylons, where the sulfonate group can improve the dyeability and stain resistance of the resulting polymer fibers. futurefuelcorporation.com It is also used in the creation of specialized membranes. futurefuelcorporation.com

Component in Functional Materials:

Dyeing and Textiles: It is utilized as a key component in the production of dyes and pigments. emcochemicals.com

Cosmetics: It can act as a pH regulator and buffering agent in various personal care products. emcochemicals.com

Industrial Intermediate: The compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. emcochemicals.com

Platform for Fundamental Research: The study of how this ligand directs the self-assembly of complex structures provides fundamental insights into the principles of crystal engineering and supramolecular chemistry. rsc.org

The potential for this compound to be a key component in the development of new technologies for energy, environmental remediation, and medicine provides a strong impetus for continued and comprehensive academic inquiry.

Scope and Methodological Approaches in Advanced Investigations of Sodium 3 Carboxy 5 Sulfobenzoate

Established Synthetic Routes and Mechanistic Considerations

The synthesis of the 3-carboxy-5-sulfobenzoate anion can be approached from two primary retrosynthetic directions: by first establishing the sulfonate group followed by the carboxyl group (sulfonation-carboxylation), or by introducing the carboxyl group first and then the sulfonate group (carboxylation-sulfonation).

Sulfonation-Carboxylation Pathways for Aromatic Precursors

This synthetic strategy involves the initial sulfonation of an aromatic precursor bearing a group that can later be converted into a carboxylic acid, such as a methyl group. A plausible precursor for this pathway is m-toluenesulfonic acid.

The mechanism of sulfonation, particularly using fuming sulfuric acid (oleum), involves sulfur trioxide (SO₃) as the active electrophile. The reaction is typically first-order with respect to the sulfonic acid being sulfonated. researchgate.net The process proceeds through the stepwise attachment of SO₃ and a proton to the aromatic substrate, followed by the loss of a proton from the benzene (B151609) ring to restore aromaticity. researchgate.net

In the case of a precursor like toluene (B28343), the methyl group is an activating, ortho-, para-director. Direct sulfonation of toluene primarily yields a mixture of ortho- and para-toluenesulfonic acids, with the para-isomer being the major product due to reduced steric hindrance. quora.com To achieve the desired meta-relationship between the functional groups, a precursor already possessing a meta-directing group or a more complex, multi-step synthesis would be necessary. The subsequent carboxylation step would involve the oxidation of the methyl group to a carboxylic acid, a transformation that typically requires strong oxidizing agents.

Carboxylation-Sulfonation Pathways for Aromatic Precursors

A more direct and regiochemically controlled route begins with a carboxylated precursor, namely benzoic acid. The carboxyl group is a deactivating and meta-directing substituent. Therefore, the initial electrophilic sulfonation of benzoic acid with oleum (B3057394) directs the first sulfonic acid group to the 3-position, yielding 3-sulfobenzoic acid. google.com

Introducing a second sulfonic acid group onto the ring is significantly more challenging because the ring is now deactivated by two meta-directing groups (the carboxyl and the sulfo groups). This second sulfonation requires harsh reaction conditions, such as high temperatures (e.g., 240–250°C) and the use of fuming sulfuric acid, to force the electrophile onto the ring. orgsyn.org The incoming sulfonate group is directed to the 5-position, which is meta to both the existing carboxyl and sulfo groups, resulting in the formation of 3,5-disulfobenzoic acid. orgsyn.org This process is analogous to the dinitration of benzoic acid, which also requires forcing conditions to yield 3,5-dinitrobenzoic acid. orgsyn.orgwikipedia.org The desired product, 3-carboxy-5-sulfobenzoic acid, is an intermediate in this disulfonation process, and controlling the reaction conditions is key to isolating it.

Following the sulfonation, neutralization with a sodium base, such as sodium hydroxide (B78521), yields the final sodium salt.

Azeotropic Distillation Methods in High-Purity Synthesis

Achieving high purity in the final product is critical, and azeotropic distillation is an effective method for removing water from the reaction mixture. This technique is particularly useful in the synthesis of sulfonic acids and their salts. google.com The process involves adding a water-immiscible solvent, such as chlorobenzene (B131634) or toluene, to the mixture. google.com

When the mixture is heated, the solvent forms a low-boiling azeotrope with water, which is then distilled off. This continuous removal of water drives the reaction to completion and facilitates the isolation of a dry, high-purity product. For instance, in the preparation of 3-sulfobenzoic acid, after hydrolysis of a precursor, the product can be mixed with a solvent like chlorobenzene, and water is removed via azeotropic distillation, causing the purified product to precipitate upon cooling. google.com This method is advantageous as it avoids the high energy consumption associated with distilling large amounts of water and prevents the formation of dilute sulfuric acid as a byproduct. google.com

Exploration of Alternative Synthetic Approaches and Reaction Conditions

Alternative methods for the synthesis of sulfobenzoic acids have been developed to circumvent some of the challenges associated with traditional sulfonation.

One such approach involves starting with 3-(chlorosulfonyl)benzoic acid. This intermediate can be hydrolyzed with water to form 3-sulfobenzoic acid. google.com This method avoids the direct use of oleum in the final sulfonation step and can be combined with azeotropic distillation for purification, providing a pathway to a high-purity product. google.com

Additionally, the efficiency of sulfonation reactions can be enhanced by chemical removal of the water formed during the reaction. The use of thionyl chloride in the presence of sulfuric acid has been shown to increase the rate of sulfonation. njit.edu The thionyl chloride reacts with the water byproduct, thereby maintaining a high concentration of the sulfuric acid and allowing the sulfonation to proceed effectively without the need for physical water removal methods. njit.edu

Precursor Design and Chemical Transformations for Targeted Synthesis

The successful synthesis of this compound hinges on a strategic approach to precursor selection and the control of reaction conditions to ensure correct regiochemistry.

Optimization of Precursor Functionalization and Regioselectivity

The substitution pattern of the final product is dictated by the directing effects of the functional groups present on the aromatic ring during electrophilic substitution. Understanding these effects is crucial for designing an efficient synthesis.

-CH₃ (Methyl group): Activating and ortho-, para-directing.

-COOH (Carboxyl group): Deactivating and meta-directing.

-SO₃H (Sulfonic acid group): Deactivating and meta-directing.

In the carboxylation-sulfonation pathway , starting with benzoic acid is advantageous. The meta-directing nature of the carboxyl group ensures the first sulfonation occurs at the 3-position. The resulting 3-sulfobenzoic acid has two deactivating, meta-directing groups. This electronic configuration strongly directs any subsequent electrophilic attack to the 5-position, which is the only position meta to both existing substituents. This inherent regiochemical control makes it a preferred route for obtaining the 3,5-disubstituted pattern. orgsyn.org

Conversely, a sulfonation-carboxylation pathway starting from toluene would first produce ortho- and para-toluenesulfonic acid. quora.com Neither of these isomers would lead directly to the desired 3,5-product upon subsequent carboxylation or further sulfonation. Therefore, this pathway is less straightforward for achieving the target regiochemistry.

The table below summarizes the directing effects of the key functional groups involved in the synthesis.

Table 1: Directing Effects of Functional Groups

| Functional Group | Chemical Formula | Effect on Ring Activity | Directing Influence |

|---|---|---|---|

| Methyl | -CH₃ | Activating | Ortho, Para |

| Carboxyl | -COOH | Deactivating | Meta |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,5-disulfobenzoic acid |

| 3-sulfobenzoic acid |

| 3-(chlorosulfonyl)benzoic acid |

| 3,5-dinitrobenzoic acid |

| Benzoic acid |

| Toluene |

| m-Toluic acid |

| m-Xylene |

| m-Toluenesulfonic acid |

| ortho-Toluenesulfonic acid |

| para-Toluenesulfonic acid |

| Sulfur trioxide |

| Sulfuric acid |

| Sodium hydroxide |

| Thionyl chloride |

Influence of Reaction Catalysis on Yield and Selectivity

While the direct sulfonation of benzoic acid typically yields the meta-substituted product due to the directing effect of the carboxyl group, the use of specific catalysts can significantly influence the reaction's yield and selectivity. In the synthesis starting from 3-(chlorosulfonyl)benzoic acid, the process is less about directing the sulfonation and more about facilitating the conversion to the sodium salt while ensuring high purity and yield.

The reaction of 3-(chlorosulfonyl)benzoic acid with a sodium base, such as sodium hydroxide, is a hydrolysis of the sulfonyl chloride followed by neutralization. While this is a stoichiometric reaction rather than a catalytic one in the traditional sense, the reaction conditions and the choice of solvent play a catalytic role in driving the reaction to completion and isolating a high-purity product.

A patented process describes a method that achieves high yields, in the range of 93-94%, by reacting 3-(chlorosulfonyl)benzoic acid with water and subsequently with sodium hydroxide. researchgate.net The key to this high yield is the use of a water-immiscible solvent, such as toluene or xylene. researchgate.net This solvent allows for the azeotropic removal of water, which drives the equilibrium of the initial hydrolysis of the sulfonyl chloride and facilitates the subsequent purification of the sodium salt.

The choice of solvent and the temperature profile are critical in maximizing the yield and purity. The process involves heating the mixture to boiling to remove water via azeotropic distillation, followed by cooling and addition of sodium hydroxide. researchgate.net This careful control over the reaction environment ensures the selective formation of the desired sodium salt and minimizes the formation of by-products.

| Precursor | Reagents | Solvent | Yield (%) | Reference |

| 3-(chlorosulfonyl)benzoic acid | Water, Sodium Hydroxide | Toluene | 93.3 | researchgate.net |

| 3-(chlorosulfonyl)benzoic acid | Water, Sodium Hydroxide | Xylene | 94.3 | researchgate.net |

Table 1: Influence of Solvent on the Yield of this compound

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The synthesis of this compound can be analyzed through this framework, focusing on solvent selection, waste minimization, and reaction efficiency.

Solvent Selection, Recovery Strategies, and Waste Minimization

The selection of a solvent is a critical aspect of green chemistry. In the described synthesis of this compound, the use of water-immiscible aromatic hydrocarbons like toluene and xylene serves a dual purpose. researchgate.net Firstly, they facilitate the removal of water through azeotropic distillation, which is an energy-efficient method compared to other drying techniques. Secondly, the insolubility of the final product in these solvents allows for easy separation by filtration, reducing the need for more complex and potentially waste-generating purification methods.

A key green aspect of this process is the potential for solvent recovery. The solvent from the distillate can be separated from the water and recycled back into the reaction vessel, minimizing solvent consumption and waste. researchgate.net This aligns with the green chemistry principle of using renewable feedstocks and minimizing waste. Modern industrial processes often employ sophisticated solvent recovery systems, such as distillation and pervaporation, to achieve high recovery rates, thereby reducing both economic costs and environmental impact.

Waste minimization is further addressed by the high yield of the reaction, which inherently reduces the amount of unreacted starting materials and by-products that need to be treated as waste. The patent for this process also highlights the reduction of effluent as a key advantage over older methods that produced dilute, salt-containing sulfuric acid, which is difficult to treat and recycle. researchgate.net

Atom Economy and Reaction Efficiency Analysis

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactant atoms into the desired product. A higher atom economy signifies a greener process with less waste.

To analyze the atom economy of the synthesis of this compound from 3-(chlorosulfonyl)benzoic acid and sodium hydroxide, we consider the following balanced chemical equation:

C₇H₅ClO₅S + 2NaOH → C₇H₅NaO₅S + NaCl + H₂O

The molar masses of the reactants and the desired product are used to calculate the atom economy:

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 3-(chlorosulfonyl)benzoic acid | C₇H₅ClO₅S | 220.63 |

| Sodium Hydroxide | NaOH | 40.00 |

| This compound | C₇H₅NaO₅S | 224.17 |

| Sodium Chloride | NaCl | 58.44 |

| Water | H₂O | 18.02 |

Table 2: Molar Masses of Compounds in the Synthesis of this compound

The atom economy is calculated as:

Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of all Reactants) x 100%

Atom Economy = (224.17 / (220.63 + 2 * 40.00)) x 100%

Atom Economy = (224.17 / 300.63) x 100% ≈ 74.57%

An atom economy of approximately 74.57% indicates that a significant portion of the reactant atoms are incorporated into the final product. While not 100%, which is the ideal for reactions like additions, this is a respectable value for a substitution and neutralization reaction that inherently produces by-products (in this case, sodium chloride and water).

Process Mass Intensity (PMI) , another important green chemistry metric, considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. A lower PMI indicates a more sustainable process. While a detailed PMI calculation would require specific data on solvent and water usage per batch, the principles of solvent recovery and high yield in the described synthesis suggest a process designed to minimize its PMI.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

The vibrational spectrum of this compound is dominated by the characteristic absorption bands of its three main components: the carboxylate group, the sulfonate group, and the substituted aromatic ring.

Carboxylate Group (-COO⁻): The carboxylate anion gives rise to two very strong and characteristic stretching vibrations:

An asymmetric stretching vibration (νas) , which typically appears in the range of 1650–1540 cm⁻¹. spectroscopyonline.com

A symmetric stretching vibration (νs) , found in the 1450–1360 cm⁻¹ region. spectroscopyonline.com The high intensity of these bands is due to the large change in dipole moment during the vibration. spectroscopyonline.com

Sulfonate Group (-SO₃⁻): The sulfonate group also has characteristic stretching frequencies.

Asymmetric S=O stretching vibrations are typically strong and found in the 1260–1150 cm⁻¹ range.

Symmetric S=O stretching vibrations occur in the 1070–1030 cm⁻¹ range. mdpi.com

Aromatic Ring: The benzene ring contributes several bands to the spectrum:

Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Aromatic C=C stretching vibrations occur as a series of bands in the 1620–1400 cm⁻¹ region. These can sometimes overlap with the carboxylate stretches.

C-H out-of-plane bending vibrations in the 900–675 cm⁻¹ range are characteristic of the substitution pattern on the ring.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylate (-COO⁻) | Asymmetric stretch | 1650 - 1540 |

| Symmetric stretch | 1450 - 1360 | |

| Sulfonate (-SO₃⁻) | Asymmetric stretch | 1260 - 1150 |

| Symmetric stretch | 1070 - 1030 | |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| C=C stretch | 1620 - 1400 |

The carboxylate and sulfonate groups are potent hydrogen bond acceptors, a property that strongly influences the molecule's behavior in both solid and solution phases. nih.gov

Solution State: In an aqueous solution, the oxygen atoms of both the carboxylate and sulfonate groups form strong hydrogen bonds with the surrounding water molecules. This extensive solvation is responsible for the compound's solubility in water. emcochemicals.com These interactions can be observed indirectly in vibrational spectra through the broadening of the solvent's O-H stretching band.

Solid State: In the crystalline solid state, the intermolecular forces are complex and highly ordered. The primary interactions are the strong ionic bonds between the sodium cation (Na⁺) and the anionic carboxylate (-COO⁻) and sulfonate (-SO₃⁻) groups. In addition, if the compound crystallizes as a hydrate, extensive hydrogen bonding networks will exist between the water molecules of crystallization and the oxygen atoms of the functional groups. researchgate.net These hydrogen bonds can cause shifts in the vibrational frequencies and significant broadening of the absorption bands, particularly for the S=O and C=O stretches, compared to a theoretical non-interacting molecule. The specific crystal packing and hydrogen bond network can be definitively determined using single-crystal X-ray diffraction.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and structure of chemical compounds. In the context of this compound, various MS methods offer complementary information, from basic molecular mass confirmation to the intricate differentiation of isomers.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Pattern Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, non-volatile compounds like this compound. It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the accurate determination of the molecular weight. The compound, with the chemical formula C7H5NaO5S, has a molecular weight of approximately 224.17 g/mol . scbt.comsigmaaldrich.com In ESI-MS, it is typically observed as the deprotonated anion [M-Na]⁻ at a mass-to-charge ratio (m/z) of 201 or in positive mode with adducts.

By inducing fragmentation within the mass spectrometer (a process known as tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern can be obtained, which serves as a structural fingerprint. Studies on aromatic sulfonic acids reveal common fragmentation pathways. acs.orgresearchgate.net For the deprotonated 3-carboxy-5-sulfobenzoate ion (m/z 201), characteristic neutral losses include carbon dioxide (CO2) and sulfur dioxide (SO2). nih.govnih.gov A notable fragmentation pathway for the meta-isomer involves a direct elimination of a benzyne (B1209423) derivative to produce the bisulfite anion (HSO3⁻) at m/z 81. nih.govresearchgate.net

Table 1: Predicted ESI-MS/MS Fragmentation of Deprotonated 3-carboxy-5-sulfobenzoate

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 201 | 157 | CO₂ (44 Da) |

This table is generated based on documented fragmentation patterns for meta-sulfobenzoic acid. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS can distinguish its formula (C7H5NaO5S) from other potential combinations of atoms that might have the same nominal mass. This capability is crucial for confirming the identity of the compound in complex mixtures or for verifying the outcome of a chemical synthesis. acs.org

Table 2: Exact Mass Data for this compound

| Species | Elemental Formula | Nominal Mass | Monoisotopic (Exact) Mass |

|---|---|---|---|

| Neutral Compound | C₇H₅NaO₅S | 224 | 223.9704 |

Ion Mobility-Mass Spectrometry (IM-MS) for Isomeric Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions based on their size, shape, and charge as they drift through a gas-filled chamber. azom.comfrontiersin.orgtofwerk.com This provides an additional dimension of separation to mass spectrometry, making it particularly useful for distinguishing between isomers—molecules with the same chemical formula but different atomic arrangements.

Research on the regioisomers of sulfobenzoic acid (ortho, meta, and para) using traveling-wave ion mobility mass spectrometry has shown that while the parent anions (m/z 201) have very similar arrival times and are difficult to separate, their fragment ions exhibit distinct mobility profiles. nih.govresearchgate.net This allows for their definitive differentiation. The meta-isomer, corresponding to 3-carboxy-5-sulfobenzoate, is uniquely identified by a fragment ion peak for the bisulfite anion (m/z 81). nih.gov In contrast, the para-isomer is characterized by a unique fragment corresponding to the loss of SO2 (m/z 137), a peak absent in the profiles of the ortho- and meta-isomers. nih.govresearchgate.net This highlights the utility of IM-MS in providing detailed structural information that is inaccessible by mass spectrometry alone.

X-ray Diffraction Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Absolute Configuration

Single-crystal X-ray diffraction involves irradiating a single, well-ordered crystal with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, from which a model of the atomic arrangement can be built and refined. researchgate.netresearchgate.net This technique yields a complete picture of the molecule's solid-state structure, including the precise positions of all atoms.

For a chiral compound, this method can also determine the absolute configuration. While this compound itself is achiral, this technique would be essential for derivatives that are. The analysis provides fundamental data such as the crystal system, space group, and unit cell dimensions. For example, a study on a related benzoic acid derivative, 3,5-difluorobenzoic acid, determined it crystallized in the P21/c space group with one molecule in the asymmetric unit. researchgate.net

Analysis of Crystal Packing, Supramolecular Architectures, and Hydrogen Bonding Networks

The data from X-ray crystallography allows for a detailed analysis of the intermolecular forces that govern the crystal's structure. These forces include hydrogen bonds, ionic interactions, and van der Waals forces, which collectively define the crystal packing and supramolecular architecture.

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Other Names |

|---|---|

| This compound | 3-Carboxybenzenesulfonic acid sodium salt; 3-Sulfobenzoic acid sodium salt |

| 3,5-difluorobenzoic acid | |

| 3,5-Disulfobenzoic acid | |

| 4-hydroxy-3-methylbenzenesulfonic acid | |

| 4,4′-sulfonylbis(2-methylphenol) | |

| 4-hydroxybenzophenone | |

| 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid | |

| Methoxyfenozide | 3-methoxy-2-methylbenzoic acid 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl) hydrazide |

| Tebufenozide | |

| Methyl salicylate | |

| Methylparaben |

Powder X-ray Diffraction for Crystalline Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a fundamental and powerful non-destructive technique for the characterization of crystalline solids. It provides a unique "fingerprint" of a specific crystalline phase, enabling definitive identification and the assessment of sample purity. The diffraction pattern, a plot of diffracted X-ray intensity against the diffraction angle (2θ), is characteristic of the crystal lattice structure of the material.

For this compound, which is typically supplied as a crystalline powder, PXRD is the primary method to confirm its phase identity. The positions of the diffraction peaks are governed by Bragg's Law (nλ = 2d sinθ), where the d-spacings are characteristic of the unit cell dimensions. The relative intensities of the peaks are determined by the arrangement of atoms within the crystal lattice.

While a specific, publicly available, indexed PXRD pattern for this compound is not readily found in the searched literature, the principles of its application are well-established. A typical analysis would involve comparing the experimental PXRD pattern of a sample to a reference pattern from a known pure standard or a pattern calculated from single-crystal X-ray diffraction data. The absence of peaks from known impurities would confirm the purity of the sample. For instance, a patent describing the synthesis of this compound reports a purity of 98.3% as determined by titration, a result that could be corroborated by the absence of significant secondary phases in a PXRD analysis.

The table below illustrates a hypothetical set of PXRD data for a crystalline organic salt, demonstrating the type of information that would be obtained for this compound.

Hypothetical Powder X-ray Diffraction Data

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 20.8 | 4.27 | 65 |

| 25.1 | 3.54 | 70 |

| 30.5 | 2.93 | 50 |

Advanced Electronic Spectroscopy (e.g., UV-Vis Absorption, Fluorescence, Chiroptical Spectroscopy)

Advanced electronic spectroscopy techniques are indispensable for probing the electronic structure and properties of molecules like this compound. These methods provide insights into electronic transitions, chromophoric systems, and, where applicable, chiroptical phenomena.

Electronic Transitions and Chromophoric Analysis in Solution and Solid State

The electronic absorption and emission properties of this compound are governed by the chromophoric benzene ring substituted with a carboxyl and a sulfonate group. These substituents influence the energy of the π → π* and n → π* electronic transitions within the aromatic system.

UV-Vis Absorption Spectroscopy: In solution, this compound is expected to exhibit characteristic absorption bands in the ultraviolet region. The carboxyl and sulfonate groups, being electron-withdrawing, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted benzene, depending on the solvent polarity and pH. While specific spectral data for this compound is not detailed in the available search results, analogous aromatic compounds provide a basis for expected behavior. For example, sodium benzoate (B1203000) in water exhibits a maximum absorption (λmax) around 224 nm. The presence of the sulfonate group in the meta position would likely modify this absorption profile.

The table below presents hypothetical UV-Vis absorption data for this compound in an aqueous solution, illustrating the expected electronic transitions.

Hypothetical UV-Vis Absorption Data in Water

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

|---|---|---|

| ~230 | ~10,000 | π → π* (Primary band) |

| ~280 | ~1,500 | π → π* (Secondary band) |

Chiroptical Properties of Enantiomerically Pure Derivatives (if applicable)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. However, if a chiral center were introduced into the molecule, for instance, by derivatization of the carboxylic acid group with a chiral alcohol or amine, the resulting diastereomers could be separated.

The synthesis of enantiomerically pure derivatives of 3-carboxy-5-sulfobenzoic acid would allow for the study of their chiroptical properties. Techniques like chiral chromatography would be employed to separate the enantiomers. Once isolated, the chiroptical properties of each enantiomer could be characterized using polarimetry to measure the specific rotation and circular dichroism (CD) spectroscopy to study the differential absorption of left and right circularly polarized light. These techniques are powerful for determining the absolute configuration of chiral molecules and for studying their conformational preferences in solution. At present, there is no specific information in the searched literature detailing the synthesis and chiroptical analysis of enantiomerically pure derivatives of this compound.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule to predict its properties. For this compound, DFT calculations would focus on the anionic component, 3-carboxy-5-sulfobenzoate, to understand its fundamental chemical characteristics.

Key insights that would be derived from DFT studies include:

Electronic Structure: The distribution of electrons within the molecule is fundamental to its stability and reactivity. DFT calculations can map the electron density and identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of HOMO and LUMO are crucial for predicting the molecule's reactivity, with the HOMO-LUMO gap indicating its chemical stability and resistance to electronic excitation.

Reactivity Prediction: From the electronic structure, various chemical reactivity descriptors can be calculated. These include the electrostatic potential (ESP) map, which visualizes the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. Other parameters like electronegativity, chemical hardness, and softness can also be derived to quantify the molecule's reactivity.

Reaction Pathways: DFT can be used to model the transition states and energy barriers of potential reactions involving 3-carboxy-5-sulfobenzoate. This would be valuable for understanding its synthesis, degradation, or its role as a reactant or intermediate in chemical processes.

Illustrative Data: Calculated Reactivity Descriptors for a Related Aromatic Acid

The following table demonstrates the type of data that would be generated from DFT calculations on an aromatic acid, providing a template for what could be expected for 3-carboxy-5-sulfobenzoate.

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability |

| Electronegativity (χ) | 3.85 eV | Measure of ability to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

This table is for illustrative purposes and does not represent actual calculated data for this compound.

The three-dimensional structure of a molecule is critical to its function and interactions. Geometry optimization is a computational process that finds the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

For 3-carboxy-5-sulfobenzoate, the orientation of the carboxyl and sulfonate groups relative to the benzene ring can vary. Conformational analysis would involve systematically rotating these functional groups to map the potential energy landscape. This would identify the global minimum energy conformation (the most stable structure) as well as other local minima (other stable conformers) and the energy barriers between them. Understanding the flexibility of the molecule and the relative energies of its different shapes is crucial for predicting its interactions with other molecules.

A key application of QM calculations is the prediction of spectroscopic parameters. These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of experimental results.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These calculated shifts can be correlated with experimental spectra, such as the known ¹H NMR spectrum for sodium 3-sulfobenzoate, to confirm the molecular structure and assign specific peaks to individual atoms. chemicalbook.com

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. This is particularly useful for identifying the characteristic stretching and bending modes of the carboxylate and sulfonate functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, which correspond to its absorption of ultraviolet and visible light. This allows for the prediction of the λ_max values in a UV-Vis spectrum.

Illustrative Data: Comparison of Calculated and Experimental Spectroscopic Data

The following table provides a template for how calculated spectroscopic data would be compared with experimental findings.

| Spectroscopic Technique | Calculated Value (Illustrative) | Experimental Value |

| ¹H NMR (ppm) | Aromatic protons: 7.5-8.5 | Available from databases chemicalbook.com |

| IR (cm⁻¹) - SO₃⁻ stretch | 1050, 1180 | To be determined |

| IR (cm⁻¹) - C=O stretch | 1685 | To be determined |

| UV-Vis λ_max (nm) | 280 | To be determined |

This table is for illustrative purposes. Experimental values would need to be obtained from laboratory measurements.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. This approach is ideal for investigating the behavior of this compound in a solution or in the solid state.

In an aqueous environment, the interactions between this compound and water molecules are critical to its solubility and behavior. MD simulations can model these interactions in explicit detail.

Key areas of investigation would include:

Hydration Shells: Simulations can reveal the structure and dynamics of water molecules surrounding the sodium cation and the anionic 3-carboxy-5-sulfobenzoate. The number of water molecules in the first and second hydration shells, as well as their orientation and residence times, can be quantified.

Ion Pairing: The simulations can explore the extent to which the sodium cation and the 3-carboxy-5-sulfobenzoate anion remain associated as an ion pair in solution or exist as fully solvated, independent ions.

Hydrogen Bonding: The formation of hydrogen bonds between the sulfonate and carboxylate groups and the surrounding water molecules can be analyzed. The strength and lifetime of these hydrogen bonds are crucial for understanding the molecule's solubility and its effect on the structure of water.

At higher concentrations or in the solid state, molecules of this compound will interact with each other. MD simulations can provide insights into these intermolecular interactions and the potential for self-assembly.

Aggregation Behavior: Simulations can predict whether the molecules tend to aggregate in solution. The driving forces for such aggregation, which could include π-π stacking of the benzene rings, electrostatic interactions between the charged functional groups, and hydrophobic interactions, can be identified.

Crystal Packing: For the solid state, MD simulations can be used to explore possible crystal packing arrangements. By simulating the interactions between multiple molecules, it is possible to predict the most energetically favorable crystal lattice, which can then be compared with experimental X-ray diffraction data.

Illustrative Data: Radial Distribution Functions from MD Simulations

Radial distribution functions, g(r), are a common output of MD simulations that describe how the density of surrounding particles varies as a function of distance from a reference particle.

| Pair | Peak Position (Å) (Illustrative) | Interpretation |

| Na⁺ - O (water) | 2.4 | First hydration shell of the sodium ion |

| S (sulfonate) - H (water) | 3.5 | Hydrogen bonding to the sulfonate group |

| C (ring) - C (ring) | 4.0 | Indication of π-π stacking interactions |

This table is for illustrative purposes and does not represent actual simulated data for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling and Cheminformatics

QSPR modeling represents a powerful computational strategy to correlate the structural features of a molecule with its physicochemical properties. aidic.it For this compound, this involves the development of numerical descriptors that quantify its molecular structure and the subsequent use of these descriptors to build predictive models for its behavior.

Development of Descriptors for Intrinsic Molecular Properties

The first step in QSPR modeling is the generation of a comprehensive set of molecular descriptors derived from the compound's structure. These descriptors can be categorized into several classes, each capturing different aspects of the molecular architecture. For the 3-carboxy-5-sulfobenzoate anion, these descriptors are crucial for understanding its interactions and properties.

Classes of Molecular Descriptors for 3-carboxy-5-sulfobenzoate:

| Descriptor Class | Examples for 3-carboxy-5-sulfobenzoate | Information Encoded |

| Topological (2D) | Molecular Weight, Atom Count, Bond Count, Wiener Index, Zagreb Indices | Describes the connectivity and branching of the molecule. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Ovality, Principal Moments of Inertia | Relates to the three-dimensional shape and size of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies, Mulliken Charges, Dipole Moment, Electron Density | Provides insights into the electronic structure and reactivity. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Polar Surface Area (PSA), Hydrogen Bond Donors/Acceptors | Relates to properties like solubility, polarity, and intermolecular interactions. |

The development of these descriptors relies on computational chemistry software that can calculate the optimized 3D geometry and electronic structure of the molecule. The presence of both a carboxylate and a sulfonate group, along with the aromatic ring, makes descriptors related to charge distribution, polarity, and hydrogen bonding capacity particularly important for this compound.

Predictive Models for Theoretical Reactivity and Stability

With a set of calculated descriptors, predictive models can be constructed to estimate the theoretical reactivity and stability of this compound. These models often employ statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. aalto.fi

Key aspects of predictive modeling for this compound include:

Reactivity Prediction: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum-chemical descriptors. A smaller HOMO-LUMO gap generally suggests higher reactivity. For the 3-carboxy-5-sulfobenzoate anion, these orbitals would be delocalized over the aromatic ring and the functional groups, indicating potential sites for electrophilic and nucleophilic attack.

Stability Assessment: Thermodynamic properties such as the heat of formation and Gibbs free energy of formation can be calculated to assess the compound's intrinsic stability. Models can also predict its decomposition pathways by identifying the weakest bonds, which in this case might be the C-S or C-C bonds under specific conditions.

Interaction Propensity: Descriptors like the electrostatic potential mapped onto the molecular surface can predict how the molecule will interact with other species. The negative charges on the carboxylate and sulfonate groups make it a strong candidate for interactions with cations and other electron-deficient centers.

Illustrative Predictive Model Data:

| Property Predicted | Relevant Descriptors | Modeling Technique | Predicted Outcome |

| Aqueous Solubility | Polar Surface Area, LogP, Hydrogen Bond Acceptors | MLR | High, due to the presence of two anionic groups. |

| Thermal Stability | Bond Dissociation Energies, Heat of Formation | Quantum Chemistry | Moderately stable, with potential decomposition at elevated temperatures. |

| Coordination Affinity | Mulliken Charges on Oxygen Atoms, HOMO Energy | Density Functional Theory (DFT) | Strong affinity for metal cations, particularly at the carboxylate and sulfonate sites. |

Supramolecular Self-Assembly Modeling

The structure of this compound, with its rigid aromatic core and peripheral charged functional groups, makes it an excellent candidate for forming well-defined supramolecular structures. Computational modeling is an indispensable tool for predicting and understanding these self-assembly processes. nih.gov

Computational Design and Prediction of Self-Assembled Structures Incorporating the Compound

Computational methods, particularly molecular dynamics (MD) simulations, can be used to model the spontaneous organization of multiple 3-carboxy-5-sulfobenzoate anions and sodium cations in a solvent. nih.gov These simulations can reveal the formation of various aggregates, such as layers, columns, or more complex three-dimensional networks.

The driving forces for self-assembly in this system include:

Electrostatic Interactions: The strong attraction between the sodium cations and the anionic carboxylate and sulfonate groups is a primary driver of assembly.

π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the assembly.

By running simulations with varying concentrations and temperatures, researchers can predict the most likely and most stable self-assembled structures, providing a blueprint for experimental synthesis.

Prediction of Host-Guest Interactions and Molecular Recognition Motifs

The 3-carboxy-5-sulfobenzoate anion can also participate in host-guest chemistry, where it can be encapsulated within a larger host molecule or act as a host for smaller guests. Computational docking and molecular dynamics simulations are employed to predict the geometry and binding affinity of such complexes.

Potential Host-Guest Systems:

As a Guest: The anion could fit into the cavity of macrocyclic hosts like cyclodextrins or calixarenes. Modeling would predict the preferred orientation of the guest within the host and the strength of the interaction, which would be governed by a combination of hydrophobic effects (the benzene ring in the cavity) and electrostatic interactions (the charged groups near the rim of the host).

As a Component of a Host Framework: In the solid state, the compound can form metal-organic frameworks (MOFs) where the anions bridge metal ions. Computational models can predict the resulting pore size and shape of these frameworks, and their potential to selectively bind small gas molecules or organic vapors.

The prediction of these interactions is crucial for designing new materials for applications such as separation, sensing, and catalysis.

Derivatization and Functionalization Strategies of Sodium 3 Carboxy 5 Sulfobenzoate for Advanced Chemical Research

Modifications at the Carboxylate Moieties

The two carboxylate groups in sodium 3-carboxy-5-sulfobenzoate are primary sites for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.

Esterification, Amidation, and Anhydride (B1165640) Formation Reactions

Esterification: The conversion of the carboxylic acid groups to esters is a common strategy to modify the solubility and reactivity of the molecule. The reaction of 5-sulfoisophthalic acid or its sodium salt with alcohols under acidic catalysis, a process known as Fischer esterification, yields the corresponding esters. wikipedia.org For instance, heating with an alcohol in the presence of a strong acid catalyst like sulfuric acid drives the equilibrium towards the formation of the ester by removing the water formed during the reaction. wikipedia.org Given the presence of two carboxyl groups, both mono- and di-esters can be synthesized depending on the stoichiometry of the reactants. A notable application is the preparation of bis-glycol esters, which are used in the production of cationic dyeable polyesters. wikipedia.org This transesterification can be achieved by reacting the dimethyl ester of the sodium salt of 5-sulfoisophthalic acid with ethylene (B1197577) glycol at elevated temperatures. wikipedia.org

Amidation: The carboxylate groups can also be converted to amides through reaction with primary or secondary amines. This transformation typically involves the activation of the carboxylic acid, for example, by converting it to a more reactive acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). The resulting amides are often more stable than the corresponding esters and can introduce new functional properties, such as hydrogen bonding capabilities, which are crucial in the design of supramolecular structures and new materials. The reaction of acid anhydrides with two equivalents of an amine also yields amides. libretexts.org

Anhydride Formation: Intramolecular anhydride formation is not possible due to the meta-disposition of the carboxylate groups. However, intermolecular anhydride formation can be achieved by reacting the carboxylate with a dehydrating agent. For instance, treatment with a reagent like phosphorus pentoxide can lead to the formation of a polymeric anhydride. wikipedia.org Symmetrical anhydrides can also be formed from carboxylic acids in the presence of a weak Lewis acid and dialkyl dicarbonates. organic-chemistry.org

Table 1: Examples of Reactions at the Carboxylate Moieties

| Reaction Type | Reactants | Typical Reagents/Conditions | Product Functional Group |

| Esterification | Alcohol | H₂SO₄ (catalyst), heat | Ester |

| Amidation | Primary/Secondary Amine | DCC (coupling agent) or conversion to acid chloride | Amide |

| Anhydride Formation | - | Dehydrating agent (e.g., P₂O₅) | Intermolecular Anhydride |

Decarboxylation Pathways and Derivatives thereof

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a potential pathway for modifying the structure of this compound. Generally, the decarboxylation of aromatic carboxylic acids requires high temperatures and can be facilitated by catalysts. wikipedia.org For instance, heating the sodium salt of a carboxylic acid with soda-lime (a mixture of sodium hydroxide (B78521) and calcium oxide) can lead to the removal of the carboxylate group, replacing it with a hydrogen atom. byjus.comlearncbse.in

However, the presence of three electron-withdrawing groups (two carboxylates and one sulfonate) on the benzene (B151609) ring of this compound makes the aromatic ring electron-deficient. This electronic nature can make decarboxylation more challenging compared to simpler benzoic acids. The stability of the resulting carbanion intermediate plays a crucial role in the feasibility of the reaction. In some cases, decarboxylation of polycarboxylic aromatic acids can be selective. For example, some polycarboxylic aromatic acids with ortho-carboxyl groups can be selectively decarboxylated. google.com For trimellitic acid, decarboxylation can yield isophthalic acid. google.com The decarboxylation of benzoic acid itself can be achieved through oxidation at high temperatures to produce phenol. wikipedia.org

Modifications at the Sulfonate Moiety

The sulfonate group offers another avenue for the chemical modification of this compound, allowing for the introduction of different sulfur-containing functionalities.

Transformations of Sulfonate Groups (e.g., to Sulfonyl Halides, Sulfonamides)

Sulfonyl Halide Formation: The sodium sulfonate group can be converted into a more reactive sulfonyl halide, typically a sulfonyl chloride. This transformation is a key step for further derivatization. A common method involves treating the sulfonic acid or its salt with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). wikipedia.orgorganic-chemistry.org For example, benzenesulfonic acid can be converted to benzenesulfonyl chloride using phosphorus pentachloride. wikipedia.org

Sulfonamide Formation: Once the sulfonyl chloride is formed, it can readily react with primary or secondary amines to yield the corresponding sulfonamides. This reaction is a robust and widely used method for creating stable S-N linkages and for introducing a variety of organic groups into the molecule. Benzenesulfonic acid exhibits this typical reaction of aromatic sulfonic acids. wikipedia.org

Table 2: Transformations of the Sulfonate Moiety

| Transformation | Starting Functional Group | Typical Reagents | Product Functional Group |

| Sulfonyl Chloride Formation | Sodium Sulfonate | PCl₅ or SOCl₂ | Sulfonyl Chloride |

| Sulfonamide Formation | Sulfonyl Chloride | Primary/Secondary Amine | Sulfonamide |

Desulfonation and Sulfonation Pattern Alterations

Desulfonation: The sulfonation of aromatic compounds is often a reversible reaction. syntheticmap.com Therefore, the sulfonic acid group can be removed from the aromatic ring through a process called desulfonation. This is typically achieved by heating the aromatic sulfonic acid in the presence of a dilute acid, often with steam. syntheticmap.comresearchgate.netyoutube.com The ease of desulfonation is related to the ease of the initial sulfonation. wikipedia.org This reversibility can be exploited in synthesis to use the sulfonate group as a temporary directing group.

Sulfonation Pattern Alterations: Altering the substitution pattern of the sulfonate group on the benzene ring of this compound is not a straightforward process. The existing electron-withdrawing carboxylate and sulfonate groups strongly deactivate the ring towards further electrophilic aromatic substitution, directing any potential incoming electrophile to the meta-positions relative to themselves (positions 2, 4, and 6). youtube.comyoutube.com Attempting a second sulfonation would require harsh conditions and would likely lead to a mixture of products, if any reaction occurs at all. A more plausible, albeit complex, strategy would involve a multi-step sequence of protection, functional group manipulation, and re-introduction of the sulfonate group at a different position.

Aromatic Ring Functionalization

The benzene ring of this compound is significantly deactivated towards traditional electrophilic aromatic substitution (EAS) reactions due to the presence of the three electron-withdrawing carboxylate and sulfonate groups. learncbse.inlibretexts.org These groups decrease the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.org Any electrophilic attack would be directed to the positions meta to all three substituents, which is the C2, C4, and C6 positions. youtube.com Reactions such as nitration or halogenation, if they were to occur, would require very harsh conditions.

Conversely, the electron-deficient nature of the aromatic ring makes it a potential candidate for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org In SNAr reactions, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org While the sulfonate group itself is generally a poor leaving group, if a good leaving group such as a halide were present on the ring, the existing carboxylate and sulfonate groups would activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to the leaving group. libretexts.org However, introducing such a leaving group onto the already deactivated ring would be the primary challenge.

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring

The carboxylate (-COO⁻) and sulfonate (-SO₃⁻) groups on the benzene ring are deactivating and meta-directing for electrophilic aromatic substitution (SEAr). quora.comlibretexts.org This is because they withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. quora.com The substitution, when it does occur, is directed to the positions meta to both groups, which are the C2, C4, and C6 positions. However, due to the strong deactivating nature of two such groups, these reactions typically require harsh conditions.

The directing influences of the two meta-positioned deactivating groups are cooperative, reinforcing substitution at the C2 position, which is ortho to both groups, and the C4/C6 positions. msu.edu Predicting the major product requires careful analysis of the steric and electronic effects.

| Reaction Type | Reagents | Expected Position of Substitution | Conditions |

| Nitration | HNO₃/H₂SO₄ | C2, C4, C6 | High temperature |

| Halogenation | X₂/FeX₃ (X=Cl, Br) | C2, C4, C6 | Harsh, requires Lewis acid catalyst |

| Sulfonation | Fuming H₂SO₄ | C2, C4, C6 | Severe conditions |

| Friedel-Crafts Alkylation/Acylation | R-X/AlCl₃ or RCO-X/AlCl₃ | Generally does not occur | The ring is too deactivated for classical Friedel-Crafts reactions. |

This table presents expected outcomes based on general principles of electrophilic aromatic substitution on deactivated rings. Specific experimental data for this compound is limited in publicly accessible literature.

Directed Ortho Metalation Strategies for Specific Substitution Patterns

Directed ortho metalation (DoM) is a powerful technique for achieving regioselective substitution on aromatic rings. The carboxylate group is known to be an effective directing metalation group (DMG). organic-chemistry.orgnih.govacs.org This strategy involves the deprotonation of the position ortho to the DMG by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.

In the case of this compound, the carboxylate group can direct metalation to the C2 position. organic-chemistry.orgbohrium.com This allows for the introduction of a variety of functional groups at a specific location, bypassing the limitations of electrophilic aromatic substitution. The use of different bases, such as s-BuLi/TMEDA, can provide high regioselectivity. nih.govacs.orgacs.org

General DoM Reaction Scheme:

Treatment of the substrate with a strong base (e.g., s-BuLi/TMEDA) at low temperatures (-78 °C) to form a lithiated intermediate. nih.govacs.org

The lithiated species is then reacted with an electrophile (E+) to introduce a new substituent at the C2 position.

| Electrophile | Introduced Substituent | Potential Product |

| D₂O | Deuterium | Sodium 2-deuterio-3-carboxy-5-sulfobenzoate |

| MeI | Methyl | Sodium 3-carboxy-2-methyl-5-sulfobenzoate |

| TMSCl | Trimethylsilyl (B98337) | This compound-2-trimethylsilane |

| DMF | Formyl | Sodium 3-carboxy-2-formyl-5-sulfobenzoate |

This table illustrates potential functionalizations via DoM, a strategy proven effective for other substituted benzoic acids. bohrium.com

Synthesis of Polymeric and Oligomeric Structures Incorporating the Compound

The bifunctional nature of this compound, possessing both a carboxylate and a sulfonate group, makes it a valuable monomer for the synthesis of functional polymers. google.com These polymers often exhibit enhanced properties such as improved thermal stability, mechanical strength, and ion conductivity. frontiersin.orgmdpi.com

Monomer Design and Polymerization Techniques Utilizing Carboxylate and Sulfonate Functionalities

This compound can be utilized as a monomer in various polymerization reactions, primarily condensation polymerization, to create polyesters, polyamides, and other copolymers. google.comyoutube.com The presence of the sulfonate group imparts hydrophilicity and ionic character to the resulting polymer backbone, which is desirable for applications like proton exchange membranes in fuel cells. mdpi.comlookchem.com

The general approach involves reacting the dicarboxylic acid monomer (or its activated derivative) with a suitable comonomer, such as a diol or a diamine, to form the polymer chain. google.comyoutube.com The ability to control the degree of sulfonation by incorporating this monomer allows for fine-tuning of the polymer's properties. mdpi.com

Polymerization Approaches:

Polyesterification: Reaction with diols to form sulfonated polyesters.

Polyamidation: Reaction with diamines to produce sulfonated polyamides. google.com

Coordination Polymers: The carboxylate and sulfonate groups can coordinate with metal ions to form metal-organic frameworks (MOFs) with specific catalytic or sorption properties.

Characterization of Polymer Properties and Architectural Variations

The incorporation of this compound into a polymer backbone significantly influences its properties. Characterization of these polymers is crucial to understand their structure-property relationships.

Key Properties and Characterization Techniques:

| Property | Description | Characterization Technique(s) | Research Findings |

| Thermal Stability | The ability of the polymer to resist degradation at high temperatures. The aromatic structure and sulfonate groups contribute to good thermal stability. nih.gov | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | Sulfonated aromatic polymers generally show high decomposition temperatures, often with an initial weight loss stage corresponding to the loss of sulfonic acid groups. nih.govnih.gov |

| Mechanical Strength | The polymer's ability to withstand stress. This is influenced by molecular weight, degree of sulfonation, and cross-linking. frontiersin.org | Tensile testing, Dynamic Mechanical Analysis (DMA) | Increasing the degree of sulfonation can sometimes lead to excessive swelling and reduced mechanical strength, a trade-off that must be managed. mdpi.comnih.gov |

| Ion Exchange Capacity (IEC) and Proton Conductivity | A measure of the number of ion-exchangeable groups (sulfonic acid) per unit weight of polymer. Crucial for applications in fuel cells. nih.gov | Titration, AC Impedance Spectroscopy | Proton conductivity is directly related to the IEC and the hydration level of the membrane. Higher sulfonation generally leads to higher conductivity. frontiersin.orgmdpi.comnih.gov |

| Morphology | The microscale structure of the polymer, including the formation of hydrophilic and hydrophobic domains. | Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM) | Sulfonated polymers can exhibit microphase separation, forming ion-rich channels that facilitate proton transport. researchgate.netnih.gov |

| Water Uptake and Swelling | The amount of water a polymer membrane can absorb. This affects dimensional stability and conductivity. researchgate.net | Gravimetric analysis | Higher sulfonation leads to increased water uptake, which enhances conductivity but can compromise mechanical and dimensional stability. researchgate.net |

The synthesis of block copolymers versus random copolymers allows for the creation of different polymer architectures, which in turn affects the morphology and performance, particularly in creating well-defined proton conduction channels. researchgate.netnih.gov

Coordination Chemistry and Metal Organic Framework Mof Applications Involving Sodium 3 Carboxy 5 Sulfobenzoate

Ligand Design and Coordination Modes of Dicarboxylate-Sulfonate Anions

The 3,5-dicarboxyphenylsulfonate anion is an intriguing ligand because it possesses two different functional groups, a carboxylate (-COO⁻) and a sulfonate (-SO₃⁻), which have distinct coordination preferences. This disparity allows for fine-tuning of the resulting metal-organic structures. The rigid aromatic backbone provides a predictable geometry, while the functional groups offer multiple points of connection.

The coordination versatility of dicarboxylate-sulfonate anions is a key factor in the structural diversity of their metal complexes. These ligands can bind to metal ions in several ways:

Monodentate Coordination: The ligand binds to a single metal center through one oxygen atom from either the carboxylate or the sulfonate group.

Bidentate Coordination: The ligand coordinates to a metal center using two donor atoms. This can occur in a chelating fashion, where both oxygen atoms of the carboxylate group bind to the same metal ion, or in a bridging fashion, where the carboxylate group links two different metal centers.

Polydentate Coordination: The ligand utilizes oxygen atoms from both the carboxylate and the sulfonate groups to bind to multiple metal centers, acting as a bridge and facilitating the formation of extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. acs.orgresearchgate.net For instance, in some structures, the ligand can act as a pentadentate ligand, bridging three different metal ions. acs.org

The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the solvent system used, and the reaction temperature and pH. researchgate.net

Carboxylate Group: The carboxylate group is a versatile coordinator. It can act as a monodentate ligand, a bidentate chelating ligand forming a stable four-membered ring with the metal ion, or a bidentate bridging ligand. The bridging mode is common in the formation of multinuclear complexes and MOFs, such as paddle-wheel-type dimeric units where two carboxylate groups bridge two metal ions. acs.org The ability of carboxylate groups to engage in these varied binding modes is fundamental to the construction of robust frameworks. researchgate.netmdpi.com

Sulfonate Group: The sulfonate group is generally considered a weaker coordinating group than the carboxylate group. nih.gov Its oxygen atoms can act as monodentate or bridging ligands. acs.orgresearchgate.net In many structures, the sulfonate group may remain uncoordinated to the metal center and instead engage in extensive hydrogen bonding with coordinated water molecules or other ligands. acs.org This hydrogen bonding plays a crucial role in stabilizing the crystal lattice and directing the supramolecular architecture. The weaker coordination ability of sulfonates compared to carboxylates allows for a hierarchical construction of frameworks, where the stronger carboxylate-metal bonds form the primary structure and the weaker sulfonate interactions provide secondary stabilization. nih.gov

The interplay between the strong-coordinating carboxylate and the weaker-coordinating, but hydrogen-bond-capable, sulfonate group within the same rigid ligand allows for the design of complex, functional materials.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 3-carboxy-5-sulfobenzoate is typically achieved through hydrothermal or solvothermal methods. These techniques involve reacting a metal salt with the sodium 3-carboxy-5-sulfobenzoate ligand in a sealed vessel at elevated temperatures. This approach facilitates the crystallization of kinetically stable and thermodynamically favorable products.

A wide array of transition metals have been used to construct coordination polymers with dicarboxylate-sulfonate ligands, leading to structures with diverse dimensionalities and properties. mdpi.comwikipedia.org The stereochemistry around the metal center is commonly octahedral, but other geometries are also observed.

For example, complexes with cadmium(II) and zinc(II) have demonstrated the ligand's versatility. In one case, a cadmium(II) complex formed a layered structure where the metal ion is seven-coordinated by five carboxylate oxygen atoms and one sulfonate oxygen atom from four different ligands, along with a nitrogen atom from an ancillary ligand. acs.org In contrast, a zinc(II) complex resulted in a one-dimensional double-chain structure where the zinc(II) ion is octahedrally coordinated by four carboxylate oxygen atoms from three ligands, a nitrogen-donor ligand, and a water molecule. acs.org In this particular zinc complex, the sulfonate group did not directly coordinate to the metal but was involved in hydrogen bonding. acs.org

| Metal Ion | Coordination Geometry | Structural Features | Ligand Role | Reference |

|---|---|---|---|---|

| Cd(II) | Seven-coordinate | Layered structure | Bridging via carboxylate and sulfonate | acs.org |

| Zn(II) | Octahedral | 1D double chain | Bridging via carboxylate; sulfonate uncoordinated (H-bonding) | acs.org |

| Mn(II) | Octahedral | 3D supramolecular network | Bridging via carboxylate | mdpi.com |

| Ni(II) | Octahedral | 2D layer-like framework | Chelating and bridging via carboxylate | mdpi.com |

Lanthanide ions are well-known for their unique and sharp luminescence emission bands, making them suitable for applications in lighting, sensing, and bio-imaging. However, their f-f electronic transitions are often weak. To overcome this, organic ligands can act as "antennas," absorbing excitation energy and efficiently transferring it to the central lanthanide ion, which then luminesces.

The 3-carboxy-5-sulfobenzoate ligand is an excellent candidate for sensitizing lanthanide emission. The aromatic ring can effectively absorb UV light and transfer the energy to the metal center. The introduction of a second coordinating ligand can further enhance the luminescence intensity and lifetime of the resulting ternary complexes compared to binary systems. nih.gov The carboxylate and sulfonate groups provide robust coordination to the hard lanthanide ions, shielding them from solvent molecules that can quench luminescence.

While research on actinide complexes with this specific ligand is less common, the principles of coordination chemistry are similar to those of lanthanides, suggesting potential for creating novel actinide-based materials with interesting optical or catalytic properties.

| Lanthanide Ion | Key Property | Mechanism | Reference |

|---|---|---|---|

| Tb(III) | Strong green fluorescence | Antenna effect from organic ligand | nih.gov |

| Dy(III) | Characteristic yellow fluorescence | Energy transfer from ligand to metal ion | nih.gov |

| Eu(III) | Strong red emission | Ligand-to-metal energy transfer | nih.gov |

Complexes involving main group metals are gaining increasing attention due to the high abundance, low cost, and reduced toxicity of these elements compared to many transition metals. uni-regensburg.de this compound can form stable complexes with various main group metals.

The crystal structure of related compounds, such as sodium 5-sulfosalicylate dihydrate, reveals that the sodium ion is typically coordinated by oxygen atoms from the sulfonate group, the carboxylate group, and water molecules, often resulting in polymeric structures. researchgate.net The coordination environment is dictated by the electrostatic interactions between the metal cation and the anionic oxygen donors of the ligand. These complexes demonstrate the capacity of the dicarboxylate-sulfonate ligand to form extended networks not only with transition metals and lanthanides but also with main group elements, opening avenues for new materials with diverse applications.

Development of Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are renowned for their exceptionally high surface areas, tunable pore sizes, and the functional versatility of their components. researchgate.net The strategic selection of organic linkers and metal nodes allows for the rational design of MOFs with desired properties for specific applications, including gas storage, separation, and heterogeneous catalysis. researchgate.net The synthesis of MOFs is most commonly achieved through solvothermal or hydrothermal methods, where the components are heated in a solvent, leading to the self-assembly of the crystalline framework. researchgate.net

The design of MOFs using the 3-carboxy-5-sulfobenzoate linker is predicated on its distinct molecular architecture. This linker is asymmetric and bifunctional, featuring both a carboxylate group (-COO⁻) and a sulfonate group (-SO₃⁻). This duality is central to its utility in MOF synthesis.

Coordination Hierarchy: The carboxylate group is a "harder" base compared to the sulfonate group and typically forms stronger, more directionally predictable coordination bonds with metal centers. This makes it the primary structure-directing group, responsible for assembling the fundamental backbone of the MOF. The sulfonate group, being a "softer" base, may either not coordinate directly to the metal center or form weaker, more labile bonds.

Functional Pore Decoration: A key design principle involves leveraging the non-coordinating or weakly coordinating nature of the sulfonate group. In many synthetic strategies, the sulfonate moiety projects into the pores of the resulting framework. This effectively decorates the internal surface of the MOF with acidic Brønsted sites (-SO₃H), creating a bifunctional material that possesses both the Lewis acidity of the metal nodes and the Brønsted acidity of the linker.

Use of Co-ligands: As seen in the construction of many complex MOFs, co-ligands, such as nitrogen-containing heterocyclic molecules (e.g., bipyridines), can be introduced during synthesis. researchgate.net These co-ligands can modulate the coordination environment of the metal ion and influence the final topology and dimensionality of the framework, leading to diverse structures from 1D chains to complex 3D networks.

Topology: The connectivity of the metal nodes and organic linkers defines the topology of the MOF. Given the ditopic nature of the 3-carboxy-5-sulfobenzoate linker, it can give rise to a variety of network topologies. For instance, linking 4-connected paddle-wheel SBUs could result in a 2D sheet structure, while connecting higher-connectivity SBUs, like the 6-connected [Cu₃(μ₃-OH)] clusters, can generate 3D frameworks with topologies such as pcu (primitive cubic). acs.org The final topology is a complex interplay of synthetic conditions, metal coordination preference, and linker geometry. acs.org

Porosity: MOFs are characterized by their permanent porosity. The porosity of a framework derived from 3-carboxy-5-sulfobenzoate would depend on the resulting topology and whether multiple frameworks interpenetrate within each other. The Brunauer-Emmett-Teller (BET) surface area is a key metric for porosity. While specific data for a 3-carboxy-5-sulfobenzoate MOF is not prominently reported, analogous structures provide insight. For example, zinc-based MOFs using tricarboxylate linkers can achieve Langmuir surface areas exceeding 700 m²/g, with ultramicroporous structures featuring pore widths around 6.5 Å. mdpi.com The presence of the bulky sulfonate groups within the pores would influence the pore volume and the types of molecules that can be adsorbed.

Stability: Thermal and chemical stability are critical for practical applications, especially in catalysis. Thermogravimetric analysis (TGA) is used to assess thermal stability. MOFs built with aromatic carboxylate linkers often exhibit high thermal stability, with decomposition temperatures frequently exceeding 300-400 °C. nih.gov The inclusion of sulfonate groups can sometimes affect this stability. Chemical stability, particularly in the presence of water or acidic/basic conditions, is also a crucial factor. Lanthanide-based MOFs have been synthesized that show remarkable stability across a wide pH range, which is essential for catalytic reactions in aqueous or protic media. nih.govresearchgate.net

Table 1: Representative Properties of Analogous Functionalized MOFs

| MOF Example | Metal Node | Functional Linker | Topology | BET Surface Area (m²/g) | Stability Notes |

| MOF-S1 mdpi.com | Zn(II) | 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine | Trigonal (P-31c) | 711 (Langmuir) | Thermally stable, used for photodegradation. |

| [Ln(H₃L)(C₂O₄)] nih.gov | Eu, Gd, Tb | Bisphosphonic ligand | 2D Layered | Not Reported | High stability in water and across a wide pH range. |

| [Cu₃(μ₃-OH)(trgly)₃]SO₄ acs.org | Cu(II) | 1,2,4-triazol-4-yl-acetic acid | pcu (α-Po) | Porous (56% solvent volume) | Structure transforms upon mild heating. |

The 3-carboxy-5-sulfobenzoate linker imparts bifunctionality to the MOF, making it an excellent candidate for a catalytic scaffold.